molecular formula C9H8O4 B1429355 (E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid CAS No. 1173097-51-2

(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid

Cat. No.: B1429355
CAS No.: 1173097-51-2
M. Wt: 189.09 g/mol
InChI Key: QAIPRVGONGVQAS-RJKLISAOSA-N
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Description

(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid is a stable isotope-labeled compound of caffeic acid. It is a hydroxycinnamic acid derivative, specifically labeled with carbon-13 isotopes at nine positions. This compound is primarily used in scientific research for tracing and studying metabolic pathways, as well as in mass spectrometry applications due to its unique isotopic signature .

Properties

IUPAC Name

(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIPRVGONGVQAS-RJKLISAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1/[13CH]=[13CH]/[13C](=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745945
Record name (2E)-3-[3,4-Dihydroxy(~13~C_6_)phenyl](~13~C_3_)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173097-51-2
Record name (2E)-3-[3,4-Dihydroxy(~13~C_6_)phenyl](~13~C_3_)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173097-51-2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of caffeic acid-13C9 involves the incorporation of carbon-13 isotopes into the caffeic acid molecule. One common method is the chemical synthesis starting from labeled precursors. For instance, labeled phenylalanine can be used as a starting material, which undergoes enzymatic or chemical transformations to yield caffeic acid-13C9 .

Industrial Production Methods

Industrial production of caffeic acid-13C9 typically involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of chemical reactions, purification, and quality control to ensure the isotopic purity and chemical purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Caffeic acid-13C9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Caffeic acid-13C9 is extensively used in various fields of scientific research:

Mechanism of Action

Caffeic acid-13C9 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby protecting cells from oxidative damage. It also inhibits enzymes involved in the production of reactive oxygen species and modulates signaling pathways related to inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Caffeic acid-13C9 is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies. Its high isotopic purity (99 atom % 13C) and chemical purity (97% CP) make it a valuable tool in research applications where accuracy and reliability are crucial .

Biological Activity

(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid is a stable isotope-labeled derivative of caffeic acid. This compound is notable for its potential biological activities and applications in research. The incorporation of carbon-13 isotopes allows for detailed tracing of metabolic pathways and interactions within biological systems.

Overview of the Compound

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈O₄
  • Molecular Weight : 189.09 g/mol
  • CAS Number : 1173097-51-2

This compound is primarily used in scientific research due to its unique isotopic labeling which enhances the accuracy of metabolic studies and mass spectrometry applications.

Antioxidant Properties

Research indicates that derivatives of caffeic acid exhibit significant antioxidant activity , which can help mitigate oxidative stress in biological systems. This activity is attributed to the presence of hydroxyl groups that can scavenge free radicals .

Enzyme Interactions

The compound interacts with various enzymes involved in metabolic pathways. For instance:

  • UDP-glucuronosyltransferase 1A1 : This enzyme plays a crucial role in the conjugation and elimination of xenobiotics and endogenous compounds. The interaction with this enzyme suggests potential implications for drug metabolism and detoxification processes .

Potential Therapeutic Applications

The ongoing research into this compound includes investigations into its anti-inflammatory and anticancer properties. Studies have shown that caffeic acid derivatives can inhibit tumor growth and modulate inflammatory responses through various signaling pathways .

Metabolic Tracing Studies

In a study by Li et al. (2008), the compound was utilized to trace metabolic pathways in plants. The carbon-13 labeling allowed researchers to monitor the uptake and transformation of caffeic acid derivatives in vivo. This study highlighted the compound's utility in understanding plant metabolism and secondary metabolite production.

Pharmacokinetics Research

Wolfenden and Hayes (2002) employed this compound as an internal standard in isotope ratio mass spectrometry (IRMS). Their findings emphasized the importance of isotopic labeling in enhancing the accuracy of quantifying natural abundance compounds in complex biological samples .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
Caffeic Acid331-39-5Natural antioxidant; precursor to many derivatives
Ferulic Acid1135-24-6Known for its antioxidant properties; used in cosmetics
Chlorogenic Acid327-97-9Exhibits health benefits; involved in glucose metabolism

The unique isotopic labeling of this compound distinguishes it from other similar compounds that lack such specificity. This feature enhances its utility in both fundamental research and applied sciences.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing isotopically labeled compounds like (E)-3-(3,4-dihydroxy<sup>13</sup>C6 cyclohexatriene)prop-2-enoic acid?

  • Methodological Answer : Synthesis requires precise control of isotopic incorporation. For example, <sup>13</sup>C-labeled precursors (e.g., isotopically enriched glucose or acetic acid) must be used in cyclization or condensation reactions. Protecting groups (e.g., acetyl or benzyl for hydroxyls) are critical to prevent isotopic scrambling during synthesis. Post-synthesis purification via HPLC or column chromatography ensures isotopic integrity . Characterization using <sup>13</sup>C-NMR and high-resolution mass spectrometry (HRMS) confirms isotopic distribution and purity .

Q. How do isotopic labels (<sup>13</sup>C) affect the compound’s spectroscopic characterization?

  • Methodological Answer : Isotopic labeling alters spin-spin coupling in NMR. For instance, <sup>13</sup>C satellites in <sup>1</sup>H-NMR spectra (e.g., δ 3.48–3.81 ppm for OCH3 groups in similar compounds) can complicate signal interpretation. HRMS with electrospray ionization (ESI) is essential to resolve isotopic clusters (e.g., m/z 619 [M+H]<sup>+</sup> vs. m/z 601 [MH-H2O]<sup>+</sup> in analogous structures) .

Advanced Research Questions

Q. What experimental strategies address discrepancies in metabolic tracing data involving <sup>13</sup>C-labeled compounds?

  • Methodological Answer : Discrepancies may arise from isotopic dilution or enzymatic discrimination. Use stable isotope-resolved metabolomics (SIRM) with LC-MS/MS to track <sup>13</sup>C incorporation into downstream metabolites. Control experiments with unlabeled analogs (e.g., comparing (E)-3-(3,4-dihydroxycyclohexatriene)prop-2-enoic acid) isolate isotopic effects. Statistical validation (e.g., ANOVA for biological replicates) minimizes false positives .

Q. How can isotopic labeling resolve mechanistic ambiguities in radical scavenging or redox cycling studies?

  • Methodological Answer : Position-specific <sup>13</sup>C labels (e.g., in the cyclohexatriene ring) enable tracking of radical intermediates via electron paramagnetic resonance (EPR) or isotope-Edited Raman spectroscopy. For example, isotopic shifts in IR spectra (e.g., 1698 cm<sup>-1</sup> for C=O in related compounds) help identify redox-active sites .

Q. What computational methods validate isotopic labeling efficiency in synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) predicts isotopic effects on reaction kinetics (e.g., <sup>13</sup>C substitution in cyclization steps). Molecular docking (e.g., AutoDock Vina) models interactions between labeled compounds and target enzymes (e.g., polyphenol oxidases), guiding synthetic optimization .

Methodological Challenges and Solutions

Q. How to mitigate isotopic interference in <sup>13</sup>C-NMR quantification of complex mixtures?

  • Answer : Use inverse-gated decoupling to suppress <sup>13</sup>C-<sup>1</sup>H coupling. For example, in dihydroxy aromatic systems, baseline correction algorithms (e.g., Whittaker smoother) improve signal-to-noise ratios. Internal standards (e.g., tetramethylsilane) calibrate chemical shifts .

Q. What protocols ensure reproducibility in biological assays with isotopically labeled compounds?

  • Answer : Standardize cell culture media (e.g., RPMI-1640 with 10% <sup>13</sup>C-depleted fetal bovine serum) to avoid background interference. Dose-response curves (e.g., IC50 determination) must account for isotopic mass differences in bioavailability .

Data Analysis Framework

Parameter Technique Example Data Evidence Source
Isotopic PurityHRMSm/z 619 [M+H]<sup>+</sup>, Δ 0.01 ppm error
Metabolic IncorporationLC-MS/MS<sup>13</sup>C enrichment in citrate cycle
Redox ActivityEPR/Isotope-Edited IRg-factor = 2.003, 1698 cm<sup>-1</sup> C=O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.